molecular formula C9H11N3O5 B5057922 3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B5057922
M. Wt: 241.20 g/mol
InChI Key: DRRNEHPEZPFYAX-UHFFFAOYSA-N
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Description

3-{[(2-carboxyethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid, commonly known as CEPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CEPC is a pyrazole derivative that has been synthesized through various methods and has been studied for its potential applications in biochemical and physiological research.

Mechanism of Action

The mechanism of action of CEPC is not fully understood, but it has been reported to act as an inhibitor of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). CEPC has also been reported to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CEPC has been reported to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. CEPC has also been shown to reduce oxidative stress and apoptosis in neuronal cells, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CEPC has several advantages for lab experiments, including its high purity and stability. However, one limitation of CEPC is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CEPC.

Future Directions

There are several future directions for research on CEPC. One potential area of research is the development of CEPC-based therapies for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential area of research is the investigation of the anti-cancer properties of CEPC, and its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CEPC, which may lead to the development of more effective and safer therapies.

Synthesis Methods

The synthesis of CEPC has been achieved through various methods, including the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate and ammonia, followed by the reaction with 2-aminoacetic acid. Another method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with glycine ethyl ester, followed by the reaction with phosgene and ammonia. Both methods have been reported to yield high purity CEPC.

Scientific Research Applications

CEPC has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CEPC has also been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and apoptosis in neuronal cells. Additionally, CEPC has been reported to have potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-(2-carboxyethylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-12-4-5(9(16)17)7(11-12)8(15)10-3-2-6(13)14/h4H,2-3H2,1H3,(H,10,15)(H,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRNEHPEZPFYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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